An In-depth Technical Guide on the Chemical Properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide on the Chemical Properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil. This document consolidates available data on its identification, physicochemical characteristics, synthesis, and biological activities, with a focus on its potential in drug discovery.
Chemical Identity and Properties
6-Benzylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidinedione family. The presence of a benzyl group at the 6-position of the uracil ring is a key structural feature influencing its chemical and biological properties.
Table 1: Chemical and Physical Properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione
| Property | Value | Reference |
| IUPAC Name | 6-(phenylmethyl)-2,4(1H,3H)-Pyrimidinedione | [1] |
| Synonyms | 6-benzyluracil, 6-benzyl-1H-pyrimidine-2,4-dione | [1] |
| CAS Number | 13345-11-4 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Exact Mass | 202.074227566 g/mol | [1] |
| Appearance | Solid, Light yellow powder | [2] |
| Purity | ≥95.0% (commercial availability) | [2] |
Note: Specific experimental data for properties like melting point, boiling point, and solubility for the unsubstituted compound are not consistently reported in publicly available literature and may require experimental determination.
Synthesis and Characterization
The synthesis of 6-benzyluracil and its derivatives is of significant interest due to their biological activities. A common synthetic approach involves the condensation of a β-ketoester with urea or a urea equivalent.
General Synthesis Workflow
A plausible synthetic route, based on established methods for related compounds, is outlined below. This workflow represents a general strategy that can be adapted and optimized.
Caption: General workflow for the synthesis of 6-benzyluracil.
Experimental Protocol: Synthesis of 6-Substituted Pyrimidine-2,4-diones
The following protocol is a general method for the synthesis of 6-substituted pyrimidine-2,4-diones and can be adapted for 6-benzyluracil.[3]
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Reaction Setup: A mixture of urea (1.0 mol) and an appropriate β-ketoester (e.g., ethyl benzoylacetate for 6-phenyl derivatives, 1.1 mol) in acetic anhydride (5 mL) is prepared in a suitable reaction vessel.
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Heating: The reaction mixture is heated at 100-120°C for approximately 3 hours.
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Work-up: The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.
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Precipitation: A 5% sodium hydroxide solution is slowly added to the cooled residue.
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Isolation: The precipitate of the 6-substituted pyrimidine-2,4-dione is formed, filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol.
Characterization
The structure of the synthesized 6-Benzylpyrimidine-2,4(1H,3H)-dione can be confirmed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the benzyl and pyrimidinedione moieties, and determining the substitution pattern.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the uracil ring and the aromatic C-H and C=C vibrations of the benzyl group.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.
Biological Activity and Mechanism of Action
Derivatives of 6-benzyluracil have shown notable biological activity, particularly as antiviral agents.
Anti-HIV Activity
Several studies have focused on the synthesis and biological evaluation of 6-benzyluracil derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[4][5][6] These compounds are analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine).
The mechanism of action of these NNRTIs involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.
Signaling Pathway Interaction
The primary molecular target of 6-benzyluracil derivatives in the context of HIV is the reverse transcriptase enzyme. The interaction is a direct binding event and does not typically involve the modulation of complex host cell signaling pathways for its primary antiviral effect. The logical relationship is a direct inhibition of the viral replication cycle.
Caption: Direct inhibition of HIV-1 reverse transcriptase by 6-benzyluracil derivatives.
Further research is required to explore other potential biological activities and to investigate if 6-Benzylpyrimidine-2,4(1H,3H)-dione or its derivatives interact with other cellular targets or signaling pathways. The pyrimidine scaffold is known to be a "privileged structure" in medicinal chemistry, and it is plausible that this compound could exhibit other pharmacological effects.[3]
Conclusion
6-Benzylpyrimidine-2,4(1H,3H)-dione is a molecule of significant interest, particularly due to the established anti-HIV activity of its derivatives. This guide has provided a summary of its core chemical properties, a general synthetic approach, and an overview of its primary mechanism of action as an NNRTI. Further detailed experimental characterization of the parent compound and exploration of its broader pharmacological profile are warranted to fully realize its potential in drug development. Researchers and scientists are encouraged to use this information as a foundation for their investigations into this promising chemical entity.
References
- 1. echemi.com [echemi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Design, Synthesis and Biological Evaluation of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Drug Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione] - PubMed [pubmed.ncbi.nlm.nih.gov]
